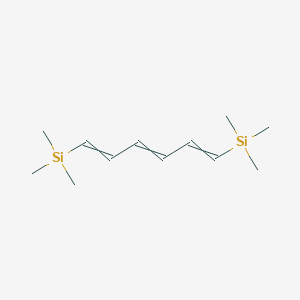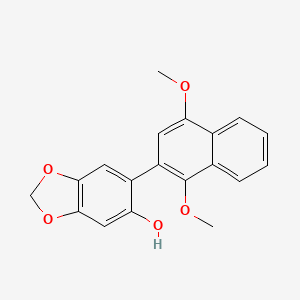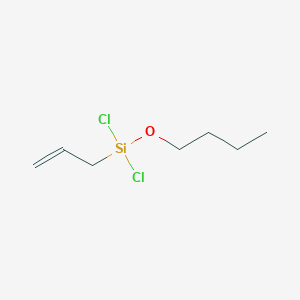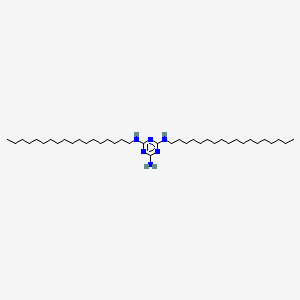![molecular formula C8H16N2O B14262140 4-[(2-Aminopropyl)amino]pent-3-en-2-one CAS No. 154778-71-9](/img/structure/B14262140.png)
4-[(2-Aminopropyl)amino]pent-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Aminopropyl)amino]pent-3-en-2-one is an organic compound with the molecular formula C8H16N2O It is a derivative of pentenone, featuring an amino group and a propylamino group attached to the pentenone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminopropyl)amino]pent-3-en-2-one typically involves the reaction of 4-amino-3-penten-2-one with 2-aminopropane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.
化学反应分析
Types of Reactions
4-[(2-Aminopropyl)amino]pent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
4-[(2-Aminopropyl)amino]pent-3-en-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-[(2-Aminopropyl)amino]pent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
Similar Compounds
4-Amino-3-penten-2-one: A structurally similar compound with a single amino group.
4-Methyl-3-penten-2-one: A derivative with a methyl group instead of an amino group.
4-(4-Hydroxy-4-phenylpiperidino)-3-penten-2-one: A more complex derivative with a piperidine ring.
Uniqueness
4-[(2-Aminopropyl)amino]pent-3-en-2-one is unique due to the presence of both an amino group and a propylamino group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
154778-71-9 |
|---|---|
分子式 |
C8H16N2O |
分子量 |
156.23 g/mol |
IUPAC 名称 |
4-(2-aminopropylamino)pent-3-en-2-one |
InChI |
InChI=1S/C8H16N2O/c1-6(9)5-10-7(2)4-8(3)11/h4,6,10H,5,9H2,1-3H3 |
InChI 键 |
CAYPRQKOHMVAGR-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC(=CC(=O)C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)

![2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B14262069.png)
![3H-Thiireno[i]indolizine](/img/structure/B14262081.png)
![{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14262082.png)



![Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate](/img/structure/B14262105.png)
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14262109.png)
![1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one](/img/structure/B14262111.png)
